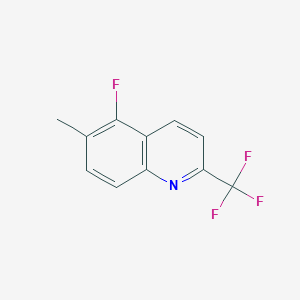

5-Fluoro-6-methyl-2-(trifluoromethyl)quinoline

Vue d'ensemble

Description

5-Fluoro-6-methyl-2-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound, making it a valuable target for research and development in various fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-methyl-2-(trifluoromethyl)quinoline typically involves the introduction of fluorine atoms into the quinoline ring. One common method is the nucleophilic substitution of halogen atoms or the diaza group in the quinoline structure. Cyclization and cycloaddition reactions are also employed to construct the quinoline ring with the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of organometallic compounds and cross-coupling reactions are common in industrial settings to achieve efficient synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

5-Fluoro-6-methyl-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Nucleophilic substitution: Replacement of fluorine atoms with nucleophiles.

Cross-coupling reactions: Formation of carbon-carbon bonds using organometallic reagents.

Oxidation and reduction: Modifications of the quinoline ring to introduce or remove functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include organometallic compounds such as lithium and magnesium reagents, as well as oxidizing and reducing agents. Reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while cross-coupling reactions can produce complex quinoline-based structures .

Applications De Recherche Scientifique

Scientific Research Applications

5-Fluoro-6-methyl-2-(trifluoromethyl)quinoline has a wide range of applications, which can be categorized as follows:

Medicinal Chemistry

The compound is studied for its potential therapeutic effects, particularly in the following areas:

- Antibacterial Activity: Research indicates that quinoline derivatives exhibit significant antibacterial properties. This compound has been evaluated for its effectiveness against various bacterial strains.

- Antiviral Properties: The compound's structure suggests potential activity against viral infections, particularly through enzyme inhibition mechanisms.

- Antineoplastic Activity: Studies have shown that this compound may inhibit tumor growth by targeting specific cancer cell pathways.

Biological Research

In biological studies, this compound is explored for:

- Enzyme Inhibition: It has been identified as a potential inhibitor of key enzymes involved in metabolic pathways, making it relevant in drug design.

- Biochemical Pathways: The interactions of this compound with various biochemical pathways are being investigated to understand its full therapeutic potential.

Agriculture and Agrochemicals

The unique properties of this compound make it suitable for use in agrochemicals:

- Pesticides and Herbicides: Its biological activity suggests potential applications in developing new agrochemicals aimed at pest control.

Material Science

Fluorinated compounds are often utilized in material science due to their stability and unique physical properties:

- Liquid Crystals: The compound's structural features allow it to be used in the development of advanced materials such as liquid crystals for electronic displays.

Comparison of Biological Activities

Case Studies

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial properties of this compound demonstrated significant inhibition against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting its potential as a new antibacterial agent.

Case Study 2: Antiviral Potential

Research investigating the antiviral activity of this compound revealed that it effectively inhibited reverse transcriptase, an enzyme crucial for retroviral replication. This positions the compound as a candidate for further development in antiviral therapies.

Case Study 3: Application in Agrochemicals

Field studies assessing the efficacy of formulations containing this compound showed promising results in controlling pest populations while demonstrating low toxicity to non-target species, highlighting its potential in sustainable agriculture practices.

Mécanisme D'action

The mechanism of action of 5-Fluoro-6-methyl-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The incorporation of fluorine atoms can enhance the compound’s binding affinity and stability, leading to more potent biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other fluorinated quinolines such as:

- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline

- Mefloquine

- Brequinar®

- Flosequinan

Uniqueness

5-Fluoro-6-methyl-2-(trifluoromethyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its stability and biological activity compared to other quinoline derivatives .

Activité Biologique

5-Fluoro-6-methyl-2-(trifluoromethyl)quinoline is a fluorinated quinoline derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Quinoline Derivatives

Quinoline compounds are known for their broad spectrum of biological activities, including antibacterial, antiviral, and antineoplastic properties. The incorporation of fluorine and trifluoromethyl groups into the quinoline structure often enhances its biological activity and stability compared to other derivatives.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : Quinoline derivatives typically inhibit various enzymes by binding to their active sites, disrupting normal biochemical pathways. This inhibition can lead to antibacterial and anticancer effects .

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. For instance, studies indicate that similar trifluoromethylated quinolones exhibit significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like chloramphenicol .

Structure-Activity Relationships (SAR)

The SAR studies reveal that the biological activity of quinolines is significantly influenced by the nature and position of substituents on the quinoline ring. For this compound:

- Fluorine Substitution : The presence of fluorine enhances lipophilicity and bioavailability, contributing to increased potency against biological targets.

- Trifluoromethyl Group : This group not only stabilizes the compound but also improves its interaction with enzyme targets, enhancing its inhibitory effects .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Antibacterial Evaluation : A study investigated the antibacterial properties of various trifluoromethylated quinolones, including derivatives similar to this compound. The results indicated that these compounds effectively inhibited bacterial growth with MIC values comparable to established antibiotics, suggesting their potential as new antimicrobial agents .

- Antitumor Activity : Research on quinolone derivatives has shown that certain compounds exhibit significant antitumor properties by targeting specific kinases involved in cancer cell proliferation. For instance, studies demonstrated that modifications on the quinoline structure could enhance selectivity and potency against tumor cells such as A549 (lung cancer) and MCF-7 (breast cancer) .

- Synergistic Effects : In combination therapy studies, this compound demonstrated synergistic effects when used alongside other chemotherapeutic agents, enhancing overall efficacy against resistant bacterial strains and cancer cells .

Propriétés

IUPAC Name |

5-fluoro-6-methyl-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F4N/c1-6-2-4-8-7(10(6)12)3-5-9(16-8)11(13,14)15/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTSJZLNRAUCQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=C(C=C2)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.